molecular formula C17H16N4O6S B2967097 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide CAS No. 27161-13-3

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide

Cat. No.: B2967097
CAS No.: 27161-13-3
M. Wt: 404.4
InChI Key: DQOZFKWKEFZPOO-UHFFFAOYSA-N
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Description

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C14H16N4O5S. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a furan ring, a sulfonamide group, and a pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenyl furan-2-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-25-15-10-14(19-17(20-15)26-2)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOZFKWKEFZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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